molecular formula C31H32N6O2 B1684312 Purmorphamine CAS No. 483367-10-8

Purmorphamine

Numéro de catalogue: B1684312
Numéro CAS: 483367-10-8
Poids moléculaire: 520.6 g/mol
Clé InChI: FYBHCRQFSFYWPY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Des Réactions Chimiques

La Purmorphamine subit diverses réactions chimiques, notamment :

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution . Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.

Applications de la recherche scientifique

La this compound a une large gamme d'applications de recherche scientifique :

Mécanisme d'action

La this compound exerce ses effets en se liant directement et en activant le récepteur Smoothened, un élément essentiel de la voie de signalisation Hedgehog . Cette activation conduit à la régulation positive des gènes cibles en aval, notamment Gli1 et Patched, qui sont impliqués dans l'ostéogenèse et la neurogenèse . Les cibles moléculaires et les voies impliquées comprennent le récepteur Smoothened et la famille des facteurs de transcription Gli .

Applications De Recherche Scientifique

Purmorphamine is a purine-derivative small molecule and an agonist of the Smoothened (Smo) receptor, which activates the Hedgehog pathway . Research indicates that this compound has a protective effect against neurological diseases due to its role in maintaining functional activity .

Scientific Research Applications

  • Neuroprotection: this compound has demonstrated neuroprotective functions in experimental ischemic stroke . Studies show that it can attenuate acute brain injury, reduce the Bax/Bcl-2 ratio, and inhibit caspase-3 activation . It can also suppress neuro-inflammation and oxidative stress . Long-term protective effects include reducing tissue loss and improving neurobehavioral outcomes . Additionally, this compound can increase synaptophysin and postsynaptic density protein expression, while also preventing synaptic loss in mice treated for hypoxic-ischemic injury .
  • Osteogenesis: this compound induces osteoblast differentiation of multipotent mesenchymal progenitor cells . It enhances and accelerates alkaline phosphatase activity and calcium sedimentation and increases the expression of osteopontin and osteocalcin in rat mesenchymal stem cells in vitro . Combining this compound with BMP-4 can transdifferentiate pre-adipocytes and myoblasts into osteoblasts .
  • Parkinson's Disease: this compound protects dopaminergic neurons in a mouse model of Parkinson's disease . It also attenuates the inflammatory response by mediating the PI3K/Akt signaling pathway .
  • Central Nervous System: this compound promotes barrier formation and activates the endogenous anti-inflammatory system within the central nervous system .
  • Obsessive-Compulsive Disorder: this compound can improve compulsive checking behavior, decrease depression-like behavior, decrease marble-burying behavior, and decrease spontaneous-alternation-behavior score in an experimental model of OCD in adult rats .
  • Stem Cell Differentiation: this compound induces the differentiation of multipotent mesenchymal progenitor cells into osteoblasts and spinal motor neurons from pluripotent human stem cells . It can also replace sonic hedgehog for generating motor neurons from human embryonic stem cells .

Activité Biologique

Purmorphamine (PUR) is a small molecule that acts as an agonist of the Smoothened (Smo) receptor, playing a significant role in the Hedgehog (Hh) signaling pathway. Its biological activities encompass neuroprotection, osteogenesis, and potential therapeutic applications in various neurological and bone-related diseases.

This compound activates the Hh signaling pathway, which is crucial for cellular differentiation and development. The activation of this pathway leads to the upregulation of downstream target genes such as Gli1 and Patched, which are essential for osteogenesis and neuroprotection. This mechanism was highlighted in studies where PUR was shown to induce osteogenic differentiation in multipotent mesenchymal progenitor cells and protect neurons from oxidative stress and inflammation.

Neuroprotective Effects

Recent studies have demonstrated that PUR exerts significant neuroprotective effects in various models of neurological injury:

  • Ischemic Stroke : In a model of acute experimental ischemic stroke, PUR was shown to reduce brain injury by decreasing the Bax/Bcl-2 ratio and inhibiting caspase-3 activation, which are critical markers of apoptosis. Additionally, it suppressed neuroinflammation and oxidative stress, leading to improved neurobehavioral outcomes over time .
  • Hypoxic-Ischemic Injury : PUR has been reported to attenuate synaptic loss and enhance synaptic protein expression in neonatal mice following hypoxic-ischemic insult. This suggests its potential role in preserving cognitive functions post-injury .
  • Obsessive-Compulsive Disorder (OCD) : In preclinical models, PUR demonstrated a protective effect against OCD-like behaviors induced by 8-OH-DPAT. Treatment with PUR resulted in significant restoration of neurochemical balance and reduced oxidative stress, comparable to standard OCD treatments .

Osteogenic Activity

This compound's ability to induce osteogenesis has been extensively studied:

  • Mesenchymal Progenitor Cells : PUR promotes the differentiation of multipotent mesenchymal progenitor cells into osteoblasts. This process is mediated through the activation of the Hh signaling pathway, which contrasts with traditional bone morphogenetic proteins (BMPs) that also induce osteogenesis but via different mechanisms .
  • Combination Therapies : When combined with BMP-4, PUR can transdifferentiate other cell types such as pre-adipocytes into osteoblasts, indicating its versatility in promoting bone formation .

Summary of Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Study ReferenceBiological ActivityKey Findings
NeuroprotectionAttenuates brain injury in ischemic stroke; reduces apoptosis markers
NeuroprotectionEnhances synaptic protein expression; protects against hypoxic-ischemic injury
NeuroprotectionReduces OCD-like behaviors; restores neurochemical balance
OsteogenesisInduces differentiation of mesenchymal progenitor cells; activates Hh signaling
OsteogenesisTransdifferentiates pre-adipocytes into osteoblasts when combined with BMP-4

Case Studies

  • Neuroprotection in Ischemic Stroke : A study found that PUR significantly improved outcomes in rats subjected to ischemic stroke by reducing tissue loss and enhancing recovery metrics at 14 and 28 days post-injury .
  • Osteogenic Differentiation : Research indicated that treatment with PUR led to a marked increase in osteogenic markers in mesenchymal stem cells compared to controls treated with BMP-4 alone, suggesting a unique pathway for bone regeneration .

Propriétés

IUPAC Name

9-cyclohexyl-N-(4-morpholin-4-ylphenyl)-2-naphthalen-1-yloxypurin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N6O2/c1-2-9-25(10-3-1)37-21-32-28-29(33-23-13-15-24(16-14-23)36-17-19-38-20-18-36)34-31(35-30(28)37)39-27-12-6-8-22-7-4-5-11-26(22)27/h4-8,11-16,21,25H,1-3,9-10,17-20H2,(H,33,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYBHCRQFSFYWPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=NC3=C(N=C(N=C32)OC4=CC=CC5=CC=CC=C54)NC6=CC=C(C=C6)N7CCOCC7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20415293
Record name Purmorphamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

483367-10-8
Record name Purmorphamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=483367-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Purmorphamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0483367108
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Purmorphamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PURMORPHAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PB12M2F8KY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Purmorphamine
Reactant of Route 2
Reactant of Route 2
Purmorphamine
Reactant of Route 3
Reactant of Route 3
Purmorphamine
Reactant of Route 4
Reactant of Route 4
Purmorphamine
Reactant of Route 5
Reactant of Route 5
Purmorphamine
Reactant of Route 6
Reactant of Route 6
Purmorphamine
Customer
Q & A

Q1: What is Purmorphamine's primary mechanism of action?

A: this compound acts as a small-molecule agonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does this compound binding to Smo influence the Hh pathway?

A: By binding to Smo, this compound activates the pathway, ultimately leading to the activation and nuclear translocation of Gli transcription factors, particularly Gli1 and Gli2. [, , , , , , ] These transcription factors regulate the expression of various genes involved in cell proliferation, differentiation, and tissue development. [, , , , , , , , , ]

Q3: What are the downstream effects of this compound-mediated Hh pathway activation?

A3: The specific downstream effects depend on the cell type and context. Research suggests that this compound can influence:

  • Osteogenesis: Promoting osteoblast differentiation and matrix mineralization in mesenchymal stem cells, contributing to bone formation and regeneration. [, , , , , ]
  • Neuroprotection: Protecting dopaminergic neurons, attenuating neuroinflammation, and improving motor function in Parkinson's disease models. []
  • Neural Stem Cell Fate: Promoting neural stem cell proliferation, influencing their differentiation into various neuronal subtypes (e.g., motor neurons), and impacting synaptic plasticity. [, , , , , ]
  • Other Effects: Modulating fibroblast-like synoviocyte activity in rheumatoid arthritis, impacting pulmonary vascular development, and influencing cell fate decisions in various other contexts. [, , , ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C19H20N4O, and its molecular weight is 320.39 g/mol.

Q5: Is spectroscopic data available for this compound?

A5: While the provided research excerpts do not include specific spectroscopic data, this information can likely be found in chemical databases or the compound's supplier documentation.

Q6: Has this compound's performance been evaluated in different biological systems?

A: Yes, this compound has been studied in various in vitro and in vivo models, including cell cultures of different origins (e.g., mesenchymal stem cells, microglia, neural stem cells) and animal models of diseases such as Parkinson's disease, rheumatoid arthritis, and ischemic stroke. [, , , , , , ]

Q7: Does this compound exhibit any catalytic properties?

A: No, this compound primarily functions as a receptor agonist rather than a catalyst. Its role is to bind to and activate the Smo receptor, initiating a signaling cascade, not to directly catalyze chemical reactions. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q8: Have computational methods been used to study this compound?

A: One study mentioned using virtual ligand-based screening to identify this compound analogs with potential osteoinductive properties. [] This suggests that computational chemistry techniques, such as molecular docking and virtual screening, can be valuable for exploring this compound's interactions and identifying novel derivatives.

Q9: How do structural modifications to this compound influence its activity?

A: While specific SAR studies were not detailed in the provided research, one study identified this compound analogs with varying effects on osteogenic differentiation. [] This highlights the potential of modifying this compound's structure to fine-tune its activity, potency, and selectivity for specific therapeutic applications.

Q10: Is there information about SHE regulations specific to this compound?

A10: The provided research focuses on the compound's scientific aspects. Information regarding specific SHE regulations and guidelines would need to be obtained from relevant regulatory bodies and safety data sheets.

Q11: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A11: Detailed ADME data was not presented in the provided research excerpts. Further investigation is needed to understand the compound's pharmacokinetic properties comprehensively.

Q12: What in vitro assays have been used to study this compound's effects?

A: Researchers have employed various in vitro assays, including cell proliferation assays (MTT, CCK8), cell cycle analysis, migration assays (Transwell), immunocytochemistry, RT-qPCR, Western blotting, and alkaline phosphatase activity assays. [, , , , , , , , , , , , ] These assays help assess this compound's impact on cell viability, differentiation, gene and protein expression, and specific cellular functions.

Q13: Which animal models have been used to investigate this compound's therapeutic potential?

A13: Research has utilized animal models of:

  • Parkinson's disease (mice) []
  • Rheumatoid arthritis (rats) [, ]
  • Ischemic stroke (neonatal mice) []
  • Traumatic brain injury (zebrafish) []
  • Ovariectomized rats for studying cardiovascular effects []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.